"Tetrabutylammonium difluorotriphenylstannate" properties and structure
"Tetrabutylammonium difluorotriphenylstannate" properties and structure
An In-depth Technical Guide to Tetrabutylammonium Difluorotriphenylstannate
Abstract
Tetrabutylammonium difluorotriphenylstannate, often abbreviated as [Bu₄N][Ph₃SnF₂], is a pentacoordinate organotin compound featuring a triphenyltin core. This guide provides a comprehensive overview of its chemical and physical properties, molecular structure, synthesis, and handling procedures. As a versatile reagent, it serves as a nucleophilic fluoride source and a catalyst in various organic transformations.[1][2][3] Its applications span organic synthesis, materials science, and pharmaceutical research, where it is valued for its unique reactivity and solubility characteristics.[1][4] This document is intended for researchers and professionals in chemistry and drug development, offering detailed protocols and safety information to facilitate its effective and safe utilization.
Introduction
Organotin compounds have long been a cornerstone of synthetic chemistry, offering a diverse range of reactivity. Among these, hypercoordinated tin species have garnered significant interest. Tetrabutylammonium difluorotriphenylstannate is an exemplary member of this class, consisting of a bulky tetrabutylammonium cation and a difluorotriphenylstannate anion. In the anionic complex, the tin atom is pentacoordinate, a structural feature that modulates its chemical behavior.
This compound is particularly recognized as an effective and soluble source of nucleophilic fluoride, finding utility in fluorination reactions.[2][5] It also acts as a catalyst or co-catalyst in various organic reactions, including cross-coupling and polymerization processes.[1][2][4] Its application extends to materials science for the development of advanced polymers and nanocomposites, where it can enhance thermal stability and strength.[1][4] This guide aims to synthesize the available technical data into a practical resource for laboratory scientists.
Physicochemical and Structural Properties
Physical and Chemical Data
Tetrabutylammonium difluorotriphenylstannate is typically a white, crystalline powder that is stable under normal laboratory conditions.[1][6][7] It is hygroscopic and should be stored in a dry environment.[8] Its solubility in most organic solvents makes it a convenient reagent for a wide range of solution-phase reactions.[3][8]
| Property | Value | Source(s) |
| CAS Number | 139353-88-1 | [1][9][10] |
| Molecular Formula | C₃₄H₅₁F₂NSn | [1][9][10] |
| Molecular Weight | 630.48 g/mol | [1][5][9] |
| Appearance | White to off-white crystalline powder | [1][7][11] |
| Melting Point | 192-193 °C | [1][2][3] |
| Purity | ≥97% | [1][2] |
| Solubility | Soluble in most organic solvents | [3][8] |
Molecular Structure and Spectroscopic Characterization
The compound is an ionic salt composed of a tetrabutylammonium cation ([N(C₄H₉)₄]⁺) and a difluorotriphenylstannate anion ([Sn(C₆H₅)₃F₂]⁻). The anion features a central tin atom bonded to three phenyl groups and two fluoride ions. The geometry around the tin center is trigonal bipyramidal (TBP), as indicated by the "(TB-5-11)" descriptor in its formal IUPAC name.[9] In this arrangement, the three phenyl groups typically occupy the equatorial positions, while the more electronegative fluorine atoms occupy the axial positions to minimize repulsion.
Brief caption: Structure of the difluorotriphenylstannate anion.
Spectroscopic Analysis:
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¹H NMR: The spectrum would show characteristic signals for the tetrabutylammonium cation (multiplets between ~0.9 and 3.3 ppm) and the phenyl groups attached to the tin atom (typically in the aromatic region, ~7.0-8.0 ppm).
-
¹³C NMR: Signals corresponding to the butyl chains of the cation and the distinct carbons of the phenyl rings (ipso, ortho, meta, para) would be observed.
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¹⁹F NMR: A single resonance is expected for the two equivalent fluorine atoms. Coupling to the tin isotopes (¹¹⁷Sn and ¹¹⁹Sn) would likely be observed as satellite peaks, providing valuable structural information.
-
¹¹⁹Sn NMR: The chemical shift would be indicative of a pentacoordinate tin center.
Synthesis and Handling
Representative Synthesis Protocol
The synthesis of tetrabutylammonium difluorotriphenylstannate can be achieved through a straightforward salt metathesis reaction. A common approach involves the reaction of a triphenyltin halide (e.g., triphenyltin chloride) with an excess of a fluoride source, such as tetrabutylammonium fluoride (TBAF), in an appropriate solvent.
Rationale: The driving force for this reaction is the high affinity of the tin atom for fluoride ions, leading to the formation of the stable pentacoordinate stannate complex. Using TBAF as the fluoride source conveniently provides the required counter-ion in a single step.
Step-by-Step Methodology:
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Reagent Preparation: In a nitrogen-purged flask, dissolve triphenyltin chloride (1 equivalent) in anhydrous tetrahydrofuran (THF).
-
Reaction: To the stirred solution, add a solution of tetrabutylammonium fluoride (TBAF) (2.2 equivalents) in THF dropwise at room temperature. The excess TBAF ensures complete conversion and formation of the difluoro complex.
-
Stirring: Allow the reaction mixture to stir at room temperature for 12-24 hours. The progress can be monitored by TLC or NMR spectroscopy.
-
Workup: Upon completion, the reaction mixture is filtered to remove any insoluble byproducts. The solvent is then removed from the filtrate under reduced pressure.
-
Purification: The resulting crude solid is purified by recrystallization from a suitable solvent system, such as a THF/hexane or acetone/ether mixture, to yield the product as a white crystalline solid.
-
Drying and Storage: The purified crystals are dried under vacuum and stored in a desiccator or glovebox due to their hygroscopic nature.[8]
Brief caption: Workflow for the synthesis of [Bu₄N][Ph₃SnF₂].
Safety and Handling
Tetrabutylammonium difluorotriphenylstannate is a toxic compound and must be handled with appropriate precautions.[9][11][12]
-
Toxicity: It is toxic if swallowed, in contact with skin, or if inhaled.[6][9][11] Organotin compounds can affect the central nervous system.
-
Environmental Hazard: The compound is very toxic to aquatic life with long-lasting effects.[9][11][12]
-
Personal Protective Equipment (PPE): Always wear chemical-resistant gloves, safety goggles or a face shield, and a lab coat.[5][12] Work in a well-ventilated fume hood to avoid inhalation of dust.[6][12]
-
Handling: Avoid generating dust.[12] Keep the container tightly closed and store in a cool, dry, and well-ventilated area.[6][12]
-
First Aid:
-
Disposal: Dispose of contents and container in accordance with local, regional, and national regulations for hazardous waste.[6][12]
Applications in Research and Industry
The unique properties of tetrabutylammonium difluorotriphenylstannate make it a valuable tool in several scientific domains.
Organic Synthesis
-
Nucleophilic Fluorinating Agent: It is used as a source of "naked" fluoride ions for nucleophilic substitution reactions to introduce fluorine into organic molecules.[2][5]
-
Catalyst: It serves as a catalyst or co-catalyst in various transformations.[1][4] This includes acting as a phase-transfer catalyst for the fluorination of alkyl halides and sulfonates.[2][5]
-
Cross-Coupling Reactions: The compound is a reactant in cross-coupling reactions involving vinyl and aryl triflates.[2][5]
-
Organometallic Reagent: It is employed in the preparation of other complex organometallic species, such as disilene fluoride adducts.[3][7][8]
Materials Science
The compound is used in the development of advanced materials.[1][4] Its incorporation into polymers and nanocomposites can improve material properties such as thermal stability and mechanical strength.[4]
Other Applications
-
Pharmaceutical Research: It is explored for use in drug formulation and delivery systems to potentially enhance the solubility and bioavailability of active pharmaceutical ingredients.[1][4]
-
Electronics: Due to its electrical properties, it has found applications in the fabrication of semiconductors and conductive materials.[4]
-
Analytical Chemistry: It can be used to enhance the sensitivity of certain detection methods.[1]
Conclusion
Tetrabutylammonium difluorotriphenylstannate is a highly versatile and reactive organotin compound. Its well-defined structure, featuring a pentacoordinate tin center, underpins its utility as a nucleophilic fluorinating agent and catalyst. While its toxicity necessitates careful handling, its broad applicability in organic synthesis and materials science ensures its continued importance as a valuable reagent for researchers and scientists. This guide provides the core technical information required for its safe and effective use in a laboratory setting.
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- Tetrabutylammonium difluorotriphenylstann
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